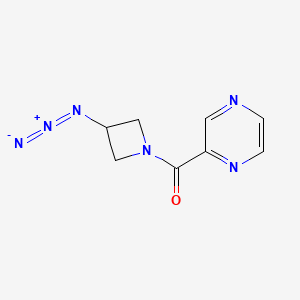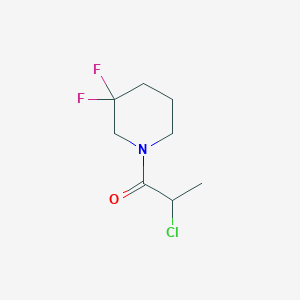
2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H12ClF2NO and its molecular weight is 211.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthesis and Reactivity of Fluorinated Compounds : Research by Verniest et al. (2008) explored the synthesis of 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This method was applied to create N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
Development of Chiral Intermediates : A study by Arnone et al. (1991) achieved high enantioselection in producing both R and S enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol, an intermediate closely related to the subject compound, showcasing the potential for developing chiral intermediates in synthesis (Arnone et al., 1991).
Application in Organic Synthesis
- Formation of Complex Organic Structures : Research highlighted by Loghmani-Khouzani et al. (2006) demonstrated the formation of complex organic structures such as (1H-quinolin-2-ylidene)propan-2-ones, indicating the utility of related compounds in synthesizing advanced organic molecules (Loghmani-Khouzani et al., 2006).
Catalysis
- Use in Catalysis : Aydemir et al. (2014) explored the preparation of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and its use in synthesizing phosphinite ligands for catalysis, demonstrating the potential of related compounds in catalytic applications (Aydemir et al., 2014).
Photocyclization and Derivatization
Photocyclization Research : Košmrlj and Šket (2007) investigated the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones, showing the relevance of chloro-substituted propanones in photochemical processes (Košmrlj & Šket, 2007).
Derivatization in Gas Chromatography-Mass Spectrometry : Kubwabo et al. (2009) developed a derivatization technique using 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, showing the application of chloro-substituted compounds in analytical chemistry (Kubwabo et al., 2009).
Eigenschaften
IUPAC Name |
2-chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c1-6(9)7(13)12-4-2-3-8(10,11)5-12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRNAWDZUFQTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





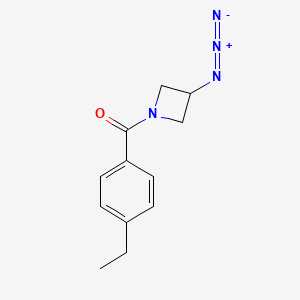

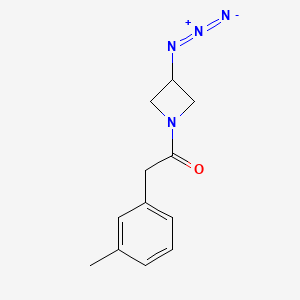

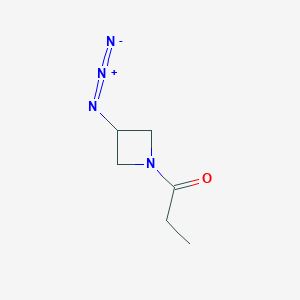



![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)
